molecular formula C13H16F3NO5S B15204715 Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate

Cat. No.: B15204715
M. Wt: 355.33 g/mol
InChI Key: DXHBKDQMYJDBFI-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group and tert-butoxycarbonyl-protected amino group play crucial roles in its interaction with biological targets.

Comparison with Similar Compounds

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-amino-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate: This compound lacks the tert-butoxycarbonyl protection on the amino group, which may affect its reactivity and stability.

    Methyl 3-((tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)thiophene-2-carboxylate:

The presence of the trifluoromethyl group and tert-butoxycarbonyl-protected amino group in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C13H16F3NO5S

Molecular Weight

355.33 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H16F3NO5S/c1-12(2,3)22-11(20)17-6-5-7(9(18)13(14,15)16)23-8(6)10(19)21-4/h5,9,18H,1-4H3,(H,17,20)

InChI Key

DXHBKDQMYJDBFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)O)C(=O)OC

Origin of Product

United States

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